Apremilast is an orally bioavailable small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory response. By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of multiple pro- and anti-inflammatory cytokines, including reducing tumor necrosis factor-alpha (TNF-α), IL-17, and IL-23. Unlike many biologics or first-generation PDE4 inhibitors, its specific chemical structure and solid-state form (Form B) are engineered for oral administration and a distinct tolerability profile, making it a key compound for in vivo studies of chronic inflammatory conditions like psoriasis and psoriatic arthritis.
Direct substitution of Apremilast with other PDE4 inhibitors or its own alternative physical forms carries significant risk to experimental reproducibility. While compounds like Roflumilast also inhibit PDE4, they exhibit different subtype selectivity and downstream signaling effects, leading to distinct cellular responses. Furthermore, Apremilast's efficacy and oral bioavailability are intrinsically linked to its specific, non-hygroscopic crystalline structure (Form B), which is the commercially established form. Alternative polymorphic or amorphous forms possess different solubility, dissolution rates, and stability, making them unsuitable as direct drop-in replacements for established protocols and formulation studies. Therefore, procuring the specific CAS: 608141-41-9 in its defined solid state is critical for achieving the well-documented pharmacological profile.
Apremilast is a BCS Class IV compound, characterized by low aqueous solubility and low permeability. Specifically, its solubility in water is exceptionally low (0.01 ± 0.00 mg/mL), whereas it is readily soluble in organic solvents like Transcutol-HP (55.01 ± 3.19 mg/mL) and Tween-80 (48.54 ± 3.76 mg/mL). The commercially relevant solid form, Form B, is a non-hygroscopic, stable crystalline powder. This contrasts with amorphous or other polymorphic forms which can have different physical properties, affecting dissolution and stability. This defined, low-solubility crystalline state is a critical parameter for developing reproducible oral formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), designed to overcome its inherent bioavailability challenges.
| Evidence Dimension | Equilibrium Solubility |
| Target Compound Data | 0.01 mg/mL (in Water) |
| Comparator Or Baseline | 55.01 mg/mL (in Transcutol-HP); 48.54 mg/mL (in Tween-80) |
| Quantified Difference | >5000-fold higher solubility in selected organic formulation excipients vs. water |
| Conditions | Equilibrium solubility studies at ambient temperature. |
For formulation scientists, procuring this specific crystalline form with known low aqueous solubility is essential for designing and reproducing advanced oral delivery systems.
Apremilast demonstrates a balanced inhibition profile across all four PDE4 subfamilies (A, B, C, and D), with IC50 values typically in the range of 10 to 100 nM. This contrasts with more subtype-selective inhibitors like cilomilast, which is 10-fold more selective for the PDE4D isoform. While high PDE4D selectivity has been linked to emetic side effects, the broader inhibition profile of apremilast is integral to its mechanism of action in modulating a wide array of inflammatory pathways without the severe gastrointestinal effects of older, less-refined PDE4 inhibitors. This makes it a more suitable tool for studying the systemic effects of broad PDE4 inhibition in inflammatory disease models.
| Evidence Dimension | PDE4 Subtype Selectivity |
| Target Compound Data | Broad inhibition with IC50s from 20-50 nM across PDE4 A4, B2, C2, and D3 subtypes. |
| Comparator Or Baseline | Cilomilast: 10-fold more selective for PDE4D. |
| Quantified Difference | Apremilast lacks the >10-fold subtype selectivity seen in other PDE4 inhibitors. |
| Conditions | In vitro cAMP hydrolysis assays using recombinant human PDE4 enzymes. |
Researchers requiring a tool to study the effects of pan-PDE4 inhibition, rather than isoform-specific effects, should select Apremilast to align with established preclinical and clinical data.
Apremilast is a potent inhibitor of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) and monocytes, a key function for its anti-inflammatory activity. It demonstrates an IC50 for TNF-α inhibition of 110 nM in PBMCs. Its overall PDE4 inhibition in U937 human monocytic cell lysates is 74 nM. This potency in a relevant cellular context of inflammation is a key functional parameter. While other molecules like roflumilast may show higher raw potency against the isolated PDE4 enzyme, apremilast's efficacy is well-characterized in these complex cellular systems, providing a reliable baseline for in vitro inflammation studies.
| Evidence Dimension | IC50 of TNF-α Inhibition |
| Target Compound Data | 110 nM (LPS-stimulated human PBMCs) |
| Comparator Or Baseline | 74 nM (PDE4 inhibition in U937 cell lysate) |
| Quantified Difference | Demonstrates comparable potency in inhibiting the downstream cytokine product (TNF-α) and the target enzyme (PDE4). |
| Conditions | In vitro cell-based assay with LPS stimulation. |
For studies focused on the downstream consequences of PDE4 inhibition on TNF-α signaling, Apremilast provides a well-documented, potent tool with predictable performance in cellular models.
For preclinical oral dosing studies in models of psoriasis or arthritis, Apremilast is a primary choice. Its established oral bioavailability (~73%) and well-documented efficacy in reducing epidermal thickness and arthritis scores in mouse models provide a robust baseline for comparison. Using Apremilast ensures that experimental results can be directly compared to a large body of existing literature.
As a well-characterized BCS Class IV compound, Apremilast serves as an ideal model drug for developing and testing novel oral formulation technologies aimed at improving the solubility and bioavailability of poorly soluble molecules. Its defined crystalline form and very low water solubility provide a consistent, challenging substrate for techniques like SNEDDS or amorphous solid dispersions.
In cell-based models requiring the inhibition of TNF-α, IL-23, and other pro-inflammatory cytokines, Apremilast is a reliable tool. Its balanced PDE4 subtype inhibition profile allows for the study of broad anti-inflammatory effects downstream of cAMP elevation, without the confounding variables of isoform-specific inhibitors.
Irritant;Health Hazard